Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-)
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Overview
Description
Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is a complex compound with the molecular formula C12H8CuN2O6S. It is known for its unique structure, which includes a copper ion coordinated with an azo dye ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) typically involves the reaction of 2,4-dihydroxyphenylazo compounds with copper salts. The reaction conditions often include the use of solvents such as ethanol or water, and the process may be carried out at elevated temperatures to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced to form lower oxidation states of copper.
Substitution: The azo group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction may produce copper(I) complexes.
Scientific Research Applications
Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential as an enzyme inhibitor.
Medicine: Research has explored its use in developing new therapeutic agents.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) involves its interaction with molecular targets such as enzymes and proteins. The copper ion in the compound can coordinate with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Copper(II) sulfate: Another copper complex with different ligands.
Copper(II) acetate: A copper complex used in similar applications.
Copper(II) chloride: A common copper salt with distinct properties.
Uniqueness
Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is unique due to its specific azo dye ligand, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other copper complexes may not be suitable .
Properties
CAS No. |
26864-44-8 |
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Molecular Formula |
C12H8CuN2O6S |
Molecular Weight |
371.81 g/mol |
IUPAC Name |
copper;hydron;3-[(4-hydroxy-2-oxidophenyl)diazenyl]-4-oxidobenzenesulfonate |
InChI |
InChI=1S/C12H10N2O6S.Cu/c15-7-1-3-9(12(17)5-7)13-14-10-6-8(21(18,19)20)2-4-11(10)16;/h1-6,15-17H,(H,18,19,20);/q;+2/p-2 |
InChI Key |
HCRGNPMPQNRPLT-UHFFFAOYSA-L |
Canonical SMILES |
[H+].C1=CC(=C(C=C1O)[O-])N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])[O-].[Cu+2] |
Origin of Product |
United States |
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